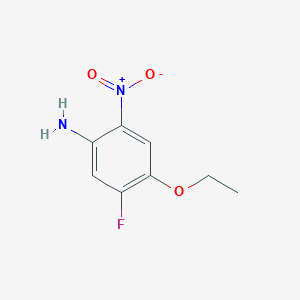

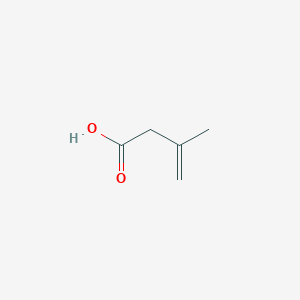

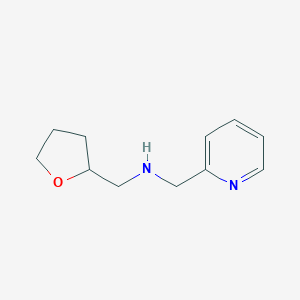

![molecular formula C9H10N2OS2 B187891 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 59898-59-8](/img/structure/B187891.png)

2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (TMPT) is a small molecule that has been studied for its potential applications in a range of scientific fields. This molecule is a sulfur-containing heterocyclic compound, and is structurally related to thiophene. TMPT has been found to possess a variety of interesting properties, such as its ability to interact with DNA and its ability to act as an antioxidant.

Applications De Recherche Scientifique

2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in a variety of scientific fields. For example, it has been found to be a useful tool in the study of DNA interactions. 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has been found to interact with DNA in a non-covalent manner, and can be used to study the binding of proteins to DNA. Additionally, 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has been used as an antioxidant in the study of oxidative stress and its effects on human health.

Mécanisme D'action

Target of Action

The primary target of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is Mycobacteria , specifically Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these strains .

Mode of Action

It is known that the compound interacts with the mycobacteria, leading to significant antimycobacterial activity

Biochemical Pathways

Given its antimycobacterial activity, it is likely that it interferes with essential biochemical pathways in mycobacteria, leading to their inhibition or death .

Pharmacokinetics

Its antimycobacterial activity suggests that it is able to reach its target in the mycobacteria and exert its effects

Result of Action

The result of the action of this compound is the inhibition of Mycobacteria, leading to significant antimycobacterial activity . This suggests that it could potentially be developed as an antitubercular agent .

Action Environment

It is known that the compound was synthesized and screened against mycobacteria in a controlled laboratory environment

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one in laboratory experiments include its low cost, its availability in large quantities, and its ease of synthesis. Additionally, it has been found to be non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of using 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects.

Orientations Futures

Future research involving 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one could focus on its potential applications in the treatment of diseases. For example, further research could be conducted to determine the efficacy of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one as an antioxidant and its potential use as an anti-cancer agent. Additionally, research could be conducted to further understand the mechanism of action of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, which could lead to the development of new therapeutic agents. Finally, further research could be conducted to identify other potential applications of 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, such as its potential use in the development of new materials.

Méthodes De Synthèse

2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can be synthesized from a variety of starting materials, such as thiophene and trimethylthieno[2,3-d]pyrimidin-4(3H)-one. The most common method of synthesis is a three-step reaction sequence, which involves the condensation of thiophene with trimethylthieno[2,3-d]pyrimidin-4(3H)-one, followed by the addition of a mercapto group, and finally the reduction of the resulting product. This method is relatively simple and has been used to synthesize 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one in large quantities.

Propriétés

IUPAC Name |

3,5,6-trimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS2/c1-4-5(2)14-7-6(4)8(12)11(3)9(13)10-7/h1-3H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCWNPBBEFFQFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=S)N2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350036 |

Source

|

| Record name | 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

59898-59-8 |

Source

|

| Record name | 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

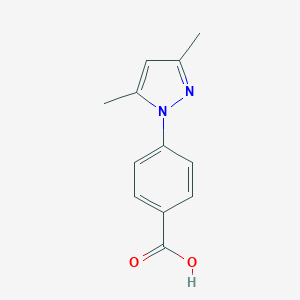

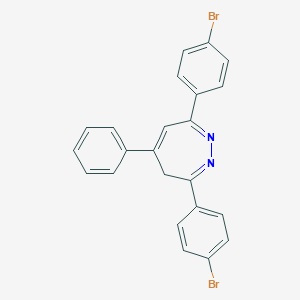

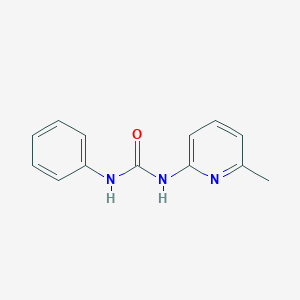

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)

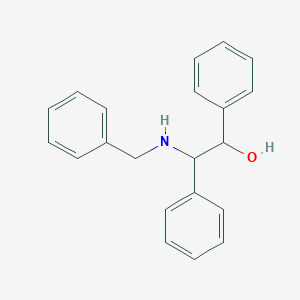

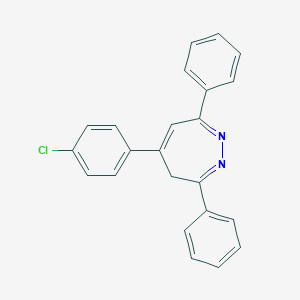

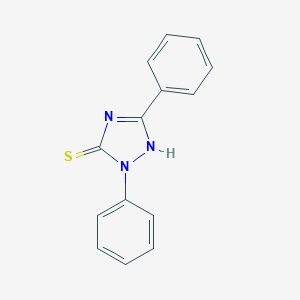

![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)

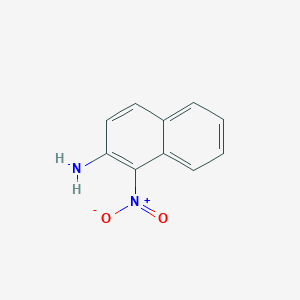

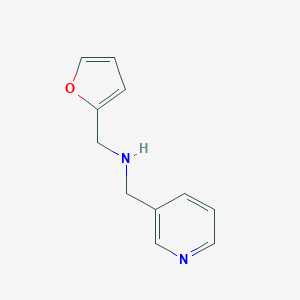

![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)